

Application Notes: Bestimmung der IC50 von Akt1-IN-3 in Brustkrebszellen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Akt1-IN-3
Cat. No.:	B12375037

[Get Quote](#)

Für Forschungs-, Wissenschafts- und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Anwendungsbeschreibung beschreibt ein Protokoll zur Bestimmung der halbmaximalen Hemmkonzentration (IC50) des neuartigen und hochwirksamen Akt1-Inhibitors **Akt1-IN-3** in Brustkrebszelllinien. Angesichts der begrenzten öffentlich zugänglichen Daten für **Akt1-IN-3** wird der gut charakterisierte allosterische Akt-Inhibitor MK-2206 als repräsentatives Beispiel verwendet, um die Methodik zu veranschaulichen. Die hier beschriebenen Protokolle sind direkt auf die Untersuchung von **Akt1-IN-3** übertragbar. Der PI3K/Akt-Signalweg ist bei vielen Brustkrebsarten fehlreguliert, was Akt1 zu einem vielversprechenden Ziel für die Krebstherapie macht.^[1] Die genaue Bestimmung der IC50-Werte ist ein entscheidender Schritt in der präklinischen Arzneimittelentwicklung zur Bewertung der Wirksamkeit eines Inhibitors.

Einleitung

Die Proteinkinase B (Akt), insbesondere die Isoform Akt1, ist ein zentraler Knotenpunkt im PI3K/Akt/mTOR-Signalweg, der für das Überleben, das Wachstum und die Proliferation von Zellen entscheidend ist.^[2] Eine Überexpression oder anomale Aktivierung von Akt1 wird häufig bei Brustkrebs beobachtet und ist mit einer schlechten Prognose und Therapieresistenz verbunden.^{[1][3]} Inhibitoren, die auf Akt1 abzielen, stellen daher eine vielversprechende Therapiestrategie dar.

Akt1-IN-3 ist ein neuartiger Inhibitor von Akt1 mit einer berichteten IC₅₀ von < 15 nM für die mutierte Form AKT1-E17K.[4][5] Um sein therapeutisches Potenzial bei Brustkrebs vollständig zu charakterisieren, ist die Bestimmung seiner zellulären Wirksamkeit in relevanten Brustkrebszelllinien unerlässlich. Diese Anwendungsbeschreibung enthält ein detailliertes Protokoll für einen zellbasierten Assay zur Bestimmung der IC₅₀-Werte sowie einen In-vitro-Kinase-Assay zur Bestätigung der direkten Enzymhemmung.

Wirkmechanismus von Akt-Inhibitoren

Akt-Inhibitoren können über verschiedene Mechanismen wirken, darunter:

- ATP-kompetitive Inhibitoren: Diese Moleküle binden an die ATP-Bindungstasche der Kinasedomäne von Akt und verhindern so die Phosphorylierung von Substraten.
- Allosterische Inhibitoren: Diese Inhibitoren binden an eine andere Stelle als die ATP-Bindungsstelle und induzieren eine Konformationsänderung, die die Kinase in einem inaktiven Zustand verriegelt.[6] MK-2206 ist ein Beispiel für einen allosterischen Inhibitor.[7]
- Substratspezifische Inhibitoren: Diese zielen auf die Interaktion von Akt mit bestimmten nachgeschalteten Proteinen ab.

Der genaue Wirkmechanismus von **Akt1-IN-3** ist in der öffentlich zugänglichen Literatur noch nicht ausführlich beschrieben, die Patentanmeldung legt jedoch nahe, dass es sich um einen Modulator der Akt1-Aktivität handelt.[8][9]

Datenpräsentation

Die Wirksamkeit eines Akt1-Inhibitors wird typischerweise durch seinen IC₅₀-Wert quantifiziert, der die Konzentration des Inhibitors darstellt, die erforderlich ist, um eine 50%ige Abnahme der Zelllebensfähigkeit oder der Kinaseaktivität zu erreichen. Die folgende Tabelle fasst die IC₅₀-Werte für den repräsentativen Akt-Inhibitor MK-2206 in verschiedenen Brustkrebszelllinien zusammen.

Zelllinie	Subtyp	IC50 (nM) von MK-2206
MCF-7	ER+, PR+, HER2-	90
MDA-MB-231	Triple-negativ	~290
SK-BR-3	HER2+	~300
T-47D	ER+, PR+, HER2-	k.A.
ZR-75-1	ER+, PR+, HER2+	< 500
MDA-MB-468	Triple-negativ	< 500

Tabelle 1: Repräsentative IC50-Werte für den Akt-Inhibitor MK-2206 in verschiedenen Brustkrebszelllinien. Diese Daten dienen als Beispiel für die Art der quantitativen Ergebnisse, die mit den beschriebenen Protokollen erzielt werden sollen.[3][10]

Visualisierungen

PI3K/Akt-Signalweg

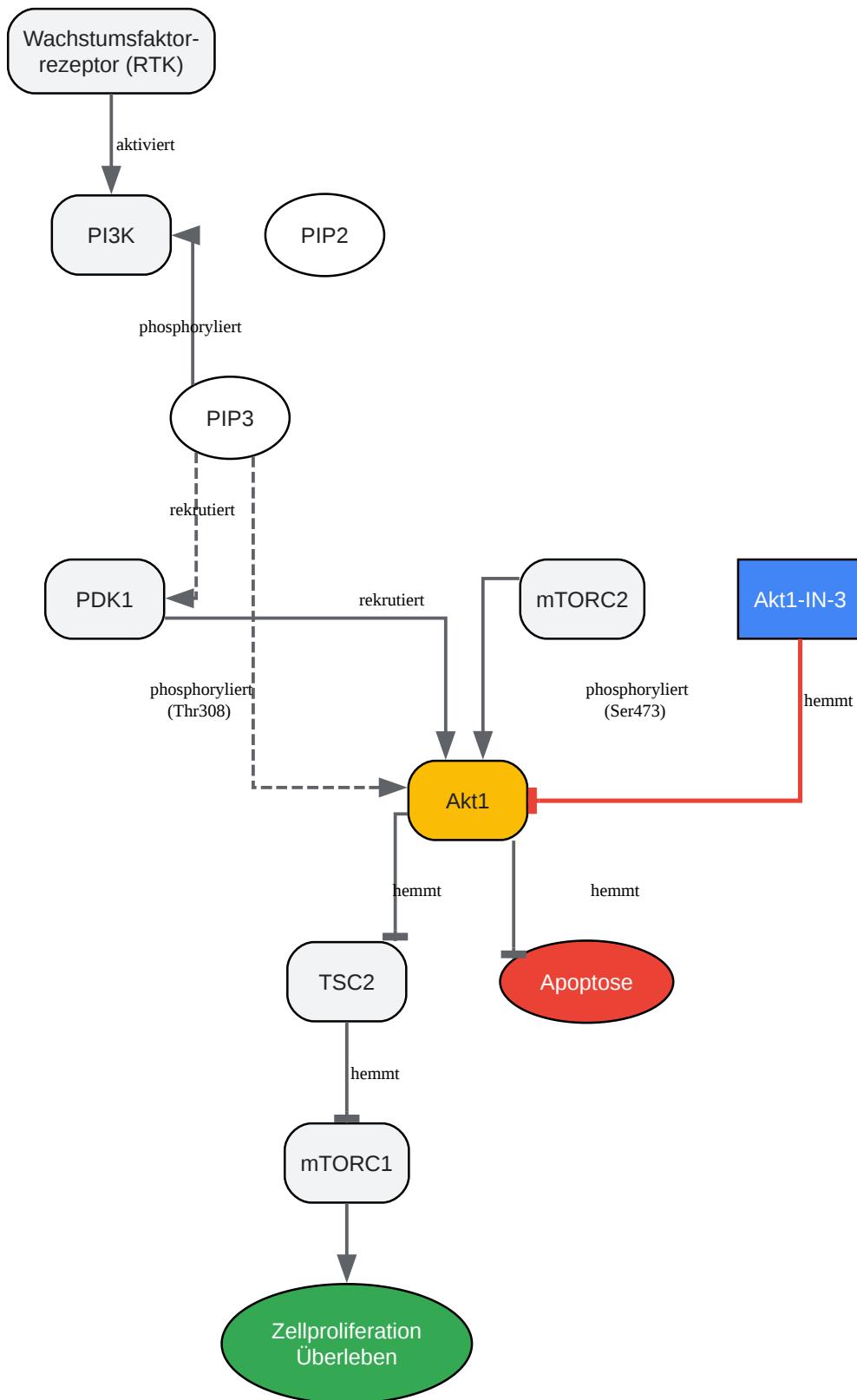
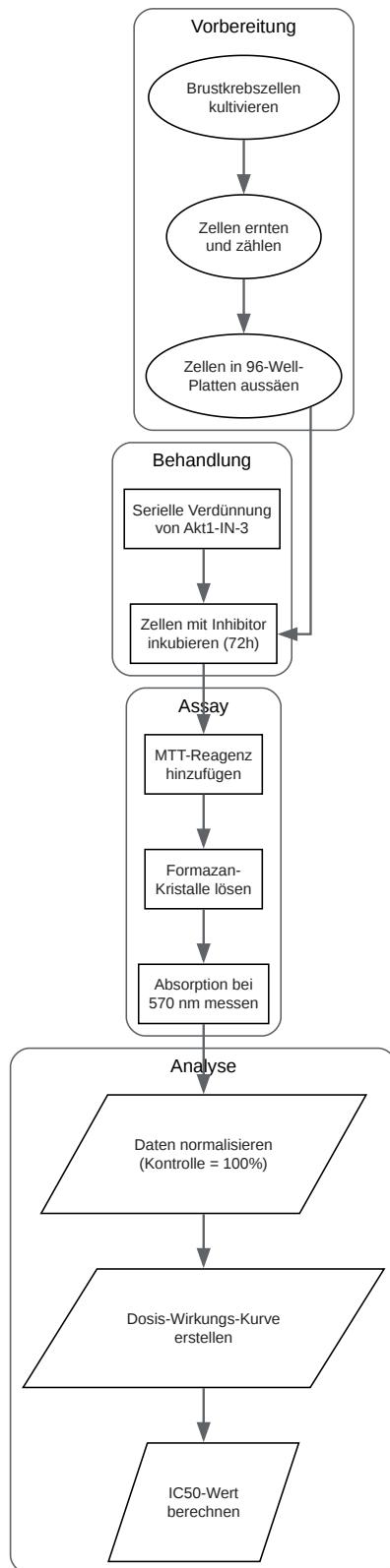
[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter PI3K/Akt-Signalweg.

Experimenteller Arbeitsablauf zur IC₅₀-Bestimmung



[Click to download full resolution via product page](#)

Abbildung 2: Arbeitsablauf für den MTT-Assay.

Experimentelle Protokolle

Protokoll 1: Bestimmung der zellulären IC₅₀ mittels MTT-Assay

Dieses Protokoll beschreibt die Bestimmung der hemmenden Wirkung von **Akt1-IN-3** auf die Proliferation von adhärenten Brustkrebszelllinien.

Materialien:

- Brustkrebszelllinien (z. B. MCF-7, MDA-MB-231, SK-BR-3)
- Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin/Streptomycin
- **Akt1-IN-3** (Stammlösung in DMSO)
- Trypsin-EDTA
- Phosphatgepufferte Salzlösung (PBS)
- MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung (5 mg/ml in PBS)
- Dimethylsulfoxid (DMSO)
- Sterile 96-Well-Platten
- Mehrkanalpipetten
- Inkubator (37 °C, 5 % CO₂)
- Mikroplatten-Lesegerät

Verfahren:

- Zellkultur und Aussaat:

- Kultivieren Sie die Brustkrebszellen unter Standardbedingungen bis zu einer Konfluenz von 70-80 %.
 - Ernten Sie die Zellen mit Trypsin-EDTA und neutralisieren Sie sie mit serumhaltigem Medium.
 - Zentrifugieren Sie die Zellsuspension, verwerfen Sie den Überstand und resuspendieren Sie das Zellpellet in frischem Medium.
 - Bestimmen Sie die Zellzahl mit einem Hämozytometer oder einem automatisierten Zellzähler.
 - Verdünnen Sie die Zellsuspension auf eine Dichte von 5×10^4 Zellen/ml.
 - Säen Sie 100 µl der Zellsuspension (5.000 Zellen/Well) in die Wells einer 96-Well-Platte aus. Lassen Sie die Rand-Wells mit steriles PBS gefüllt, um Verdunstungseffekte zu minimieren.
 - Inkubieren Sie die Platte über Nacht, damit die Zellen anhaften können.
- Behandlung mit dem Inhibitor:
- Bereiten Sie eine serielle Verdünnungsreihe von **Akt1-IN-3** in Zellkulturmedium vor. Typische Konzentrationsbereiche liegen zwischen 1 nM und 10 µM. Erstellen Sie auch eine Vehikelkontrolle (nur DMSO in der höchsten Konzentration, die in den behandelten Wells verwendet wird).
 - Entfernen Sie das Medium aus den Wells und fügen Sie 100 µl der jeweiligen Inhibitorkonzentration oder der Vehikelkontrolle hinzu. Führen Sie jede Konzentration in dreifacher Ausfertigung durch.
 - Inkubieren Sie die Platte für 72 Stunden bei 37 °C und 5 % CO₂.
- MTT-Assay:
- Fügen Sie nach der Inkubationszeit 10 µl der MTT-Lösung (5 mg/ml) zu jedem Well hinzu.
 - Inkubieren Sie die Platte für weitere 4 Stunden bei 37 °C.

- Entfernen Sie das Medium vorsichtig, ohne die gebildeten Formazan-Kristalle zu stören.
 - Fügen Sie 100 µl DMSO zu jedem Well hinzu, um die Kristalle aufzulösen.
 - Schütteln Sie die Platte vorsichtig für 10 Minuten bei Raumtemperatur, um eine vollständige Auflösung zu gewährleisten.
- Datenanalyse:
 - Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.
 - Berechnen Sie die prozentuale Zelllebensfähigkeit für jede Konzentration im Verhältnis zur Vehikelkontrolle (als 100 % Lebensfähigkeit definiert).
 - Tragen Sie die prozentuale Lebensfähigkeit gegen den Logarithmus der Inhibitorkonzentration auf.
 - Bestimmen Sie den IC₅₀-Wert mithilfe einer nichtlinearen Regressionsanalyse (sigmoide Dosis-Wirkungs-Kurve).

Protokoll 2: In-vitro-Kinase-Assay

Dieser Assay misst die direkte hemmende Wirkung von **Akt1-IN-3** auf die Aktivität von rekombinanter Akt1-Kinase.

Materialien:

- Rekombinantes aktives Akt1-Enzym
- Akt-Kinase-Puffer
- GSK-3-Fusionsprotein (als Substrat)
- ATP
- **Akt1-IN-3** (in DMSO verdünnt)
- Kinase-Glo® Lumineszenz-Kinase-Assay-Kit oder ähnliches

- Weiße 96-Well-Platten mit niedrigem Volumen
- Luminometer

Verfahren:

- Reaktionsaufbau:
 - Bereiten Sie die Reaktionsmischung in den Wells einer 96-Well-Platte vor, indem Sie den Kinase-Puffer, das rekombinante Akt1-Enzym und das GSK-3-Substrat kombinieren.
 - Fügen Sie verschiedene Konzentrationen von **Akt1-IN-3** oder eine Vehikelkontrolle (DMSO) zu den entsprechenden Wells hinzu.
 - Präinkubieren Sie die Mischung für 10-15 Minuten bei Raumtemperatur.
- Start der Kinase-Reaktion:
 - Starten Sie die Reaktion durch Zugabe von ATP zu jedem Well.
 - Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur.
- Detektion:
 - Stoppen Sie die Reaktion und messen Sie die verbleibende ATP-Menge gemäß den Anweisungen des Kinase-Glo®-Kits. Die Lumineszenz ist umgekehrt proportional zur Kinaseaktivität.
- Datenanalyse:
 - Normalisieren Sie die Daten, wobei die Aktivität in der Vehikelkontrolle als 100 % und die Aktivität ohne Enzym als 0 % definiert wird.
 - Tragen Sie die prozentuale Kinaseaktivität gegen den Logarithmus der Inhibitorkonzentration auf.
 - Bestimmen Sie den IC₅₀-Wert durch nichtlineare Regression.

Schlussfolgerung

Die vorgestellten Protokolle bieten einen robusten Rahmen für die Bestimmung der IC50-Werte von Akt1-Inhibitoren wie **Akt1-IN-3** in Brustkrebszellen. Die Kombination von zellbasierten Proliferationsassays und In-vitro-Kinase-Assays ermöglicht eine umfassende Charakterisierung der Wirksamkeit und des Wirkmechanismus des Inhibitors. Diese Daten sind von entscheidender Bedeutung für die weitere präklinische und klinische Entwicklung von Akt1-Inhibitoren als gezielte Therapie für Brustkrebs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2024064026A1 - Akt1 modulators - Google Patents [patents.google.com]
- 9. WO2024064026A1 - Modulateurs d'akt1 - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Bestimmung der IC50 von Akt1-IN-3 in Brustkrebszellen]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12375037#akt1-in-3-ic50-determination-in-breast-cancer-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com